4-Bromo-2-cyclobutoxy-1-ethoxy-benzene
Description
4-Bromo-2-cyclobutoxy-1-ethoxy-benzene is a substituted aromatic compound characterized by a benzene ring functionalized with three distinct groups: a bromine atom at the para (4th) position, an ethoxy group (-OCH₂CH₃) at the ortho (1st) position, and a cyclobutoxy group (-O-cyclobutyl) at the adjacent ortho (2nd) position. Its molecular formula is C₁₂H₁₅BrO₂, with a molecular weight of 271.16 g/mol.
The bromine substituent is a heavy, electron-withdrawing group that deactivates the ring toward electrophilic substitution, directing incoming electrophiles to the meta position relative to itself. The ethoxy and cyclobutoxy groups are electron-donating via resonance and induction, activating the ring at their respective ortho/para positions. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where selective functionalization of aromatic systems is critical .
Properties
IUPAC Name |
4-bromo-2-cyclobutyloxy-1-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-2-14-11-7-6-9(13)8-12(11)15-10-4-3-5-10/h6-8,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTPTBSDJIEAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)OC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-2-cyclobutoxy-1-ethoxy-benzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and therapeutic implications based on recent research findings.
- Chemical Formula : C12H15BrO2
- CAS Number : 1276075-65-0
- Molecular Structure : The compound features a bromine atom attached to a benzene ring, with a cyclobutoxy and ethoxy group contributing to its unique properties.
Research indicates that compounds similar to this compound may interact with various biological targets, particularly:
- GABA_A Receptors : Acting as positive allosteric modulators, influencing neurotransmission and potentially affecting cognitive functions.
- Phosphodiesterase 4 (PDE4) Inhibition : This compound has been identified as an inhibitor of PDE4, which plays a crucial role in modulating cellular signaling pathways related to cognitive function and psychiatric disorders .
In Vitro Studies
In laboratory settings, this compound has demonstrated:
- Cellular Effects : It influences cell signaling pathways by modulating kinase activity, which is vital for numerous cellular processes including proliferation and apoptosis.
- Stability and Degradation : The compound exhibits stability under standard laboratory conditions, showing minimal degradation over time, which is essential for its efficacy in long-term studies.
In Vivo Studies
Animal model studies have shown:
- Dosage Effects : At low doses, the compound exhibits minimal toxicity while effectively modulating cellular signaling pathways. Higher doses may lead to more pronounced biological effects but require careful evaluation to avoid adverse reactions .
Case Studies and Research Findings
Several studies highlight the therapeutic potential of this compound:
- Cognitive Disorders : Inhibition of PDE4 using this compound has been linked to improvements in cognitive function in animal models of neurodegenerative diseases .
- Psychiatric Disorders : The compound's ability to activate the CREB pathway suggests potential applications in treating psychiatric conditions by enhancing neuronal plasticity and resilience .
Data Table: Biological Activity Overview
Scientific Research Applications
Chemical Properties and Structure
The chemical formula of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene is . The compound features a bromine atom at the para position relative to an ethoxy group and a cyclobutoxy group attached to a benzene ring. This configuration allows for unique reactivity patterns and potential interactions with biological targets.
Medicinal Chemistry
This compound has shown potential as a lead compound in drug discovery. Its structural characteristics may allow it to interact with various biological targets, including enzymes and receptors.
Case Study: Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, derivatives have shown IC50 values ranging from 10 µM to 50 µM against various cancer types, indicating promising anticancer potential.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals. Its reactivity can be harnessed in multi-step synthesis protocols to create novel compounds with desired biological activities.
Table: Comparison of Similar Compounds
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| This compound | C12H13BrO2 | Contains both bromine and cyclobutoxy groups |
| 4-Bromo-2-chloro-1-cyclobutoxybenzene | C12H12BrClO | Halogenated compound with potential biological activity |
| 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | C15H16BrClO | Intermediate for dapagliflozin synthesis |
Research into the biological activity of this compound has revealed its potential interactions with various enzymes involved in metabolic pathways. Studies have focused on:
- Enzyme Inhibition : Investigating how this compound may inhibit key enzymes involved in cancer metabolism.
- Binding Affinity Studies : Analyzing its binding affinity to specific receptors to assess its therapeutic potential.
Toxicological Assessments
Understanding the safety profile of this compound is crucial for its application in medicinal chemistry. Preliminary toxicological studies suggest that while it exhibits some level of toxicity at higher concentrations, further research is necessary to establish safe dosage ranges.
Comparison with Similar Compounds
Steric and Electronic Effects
- Cyclobutoxy vs. Methoxymethoxy : The cyclobutoxy group in the target compound introduces greater steric hindrance compared to the methoxymethoxy group in 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene . The strained cyclobutane ring may also increase reactivity in ring-opening reactions.
- Ethoxy vs. Methyl : The ethoxy group in the target compound provides stronger electron-donating effects than the methyl group in 4-Bromo-2-ethoxy-1-methylbenzene, enhancing activation at the ortho/para positions .
Physicochemical Properties
- Molecular Weight and Solubility : The higher molecular weight of the target compound (271.16 g/mol) compared to its analogs (215–247 g/mol) suggests reduced solubility in polar solvents. The cyclobutoxy group’s hydrophobicity further supports this trend.
- Thermal Stability : The strained cyclobutane ring may lower thermal stability relative to compounds with unstrained alkyl or alkoxy substituents (e.g., 4-Bromo-2-ethyl-1-methoxybenzene) .
Preparation Methods
Friedel-Crafts Acylation and Reduction Approach
A well-documented method for preparing 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (a close analog) involves:
- Step 1: Conversion of 5-bromo-2-chlorobenzoic acid to the corresponding acid chloride using oxalyl chloride in dichloromethane with catalytic dimethylformamide under nitrogen atmosphere at 25–30 °C for 1 hour.
- Step 2: Friedel-Crafts acylation of phenetole (ethyl phenyl ether) with the acid chloride in dichloromethane, catalyzed by aluminum chloride at 0–5 °C for 1–2 hours to yield 5-bromo-2-chloro-4′-ethoxybenzophenone.
- Step 3: Reduction of the ketone intermediate to the corresponding benzyl derivative using triethylsilane or sodium borohydride in the presence of aluminum chloride at temperatures ranging from 0 °C to 65 °C over 16–36 hours.
- Step 4: Workup and purification involving aqueous sodium bicarbonate wash, organic extraction, and vacuum concentration to isolate the final product.
This method avoids the use of acetonitrile as a solvent to prevent impurity formation and achieves yields up to 97% with high purity (HPLC > 95%).
Adaptation for Cyclobutoxy Substitution
To prepare 4-bromo-2-cyclobutoxy-1-ethoxy-benzene, the key modification would be:
- Replacing phenetole (ethyl phenyl ether) with the corresponding cyclobutoxy-substituted phenol or cyclobutyl alcohol derivative during the Friedel-Crafts step or etherification reaction.
- Alternatively, starting from 4-bromo-2-hydroxy-1-ethoxybenzene, the cyclobutoxy group can be introduced via Williamson ether synthesis by reacting with cyclobutyl bromide or cyclobutyl tosylate in the presence of a base such as potassium carbonate in an aprotic solvent (e.g., acetone or DMF).
Detailed Reaction Conditions and Data Table
| Step | Reagents & Conditions | Temperature | Time | Yield & Purity | Notes |
|---|---|---|---|---|---|
| 1. Acid chloride formation | 5-bromo-2-chlorobenzoic acid, oxalyl chloride, DMF (catalyst), DCM, N2 atmosphere | 25–30 °C | 1 h | Quantitative (oily residue) | Stir under nitrogen, vacuum concentration |
| 2. Friedel-Crafts acylation | Acid chloride, phenetole or cyclobutoxy phenol, AlCl3, DCM | 0–5 °C | 1–2 h | Intermediate ketone formed | Control temperature to avoid side reactions |
| 3. Reduction | Triethylsilane or NaBH4, AlCl3, THF or DCM | 0–65 °C | 16–36 h | 90–97% (HPLC >95%) | Avoid acetonitrile solvent to prevent impurities |
| 4. Workup | Aqueous sodium bicarbonate wash, organic extraction, vacuum concentration | Ambient | - | Isolated pure product | Purification via crystallization or chromatography |
Research Findings and Notes
- The use of triethylsilane with aluminum chloride as a reducing system is effective for converting benzophenone intermediates to benzyl derivatives without over-reduction or side reactions.
- Avoiding acetonitrile as a solvent is critical to prevent the formation of N-acetyl diphenylmethylamine impurities caused by nucleophilic addition of acetonitrile to the ketone intermediate.
- Reaction temperatures should be carefully controlled, especially during reduction, to maximize yield and purity.
- The Friedel-Crafts step is sensitive to moisture and requires anhydrous conditions.
- For the cyclobutoxy substitution, the etherification step may require optimization of base, solvent, and temperature to achieve high conversion and minimize side products.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene, and how can competing substitution reactions be minimized?
- Methodology : The compound can be synthesized via sequential nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For the ethoxy and cyclobutoxy groups, etherification under basic conditions (e.g., K₂CO₃ in DMF) is recommended. Bromination at the 4-position may require electrophilic substitution using Br₂/FeBr₃. To minimize competing reactions, steric and electronic effects must be controlled: bulky groups like cyclobutoxy can direct substitution to the para position. Use protecting groups (e.g., acetyl for hydroxyl intermediates) to ensure regioselectivity .
Q. Which spectroscopic techniques are most effective for confirming the substitution pattern of this compound?
- Methodology :
- ¹H/¹³C NMR : Key for identifying substitution patterns. The ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~3.8–4.2 ppm for OCH₂) and cyclobutoxy protons (δ ~4.5–5.0 ppm, ring current effects) show distinct splitting patterns.
- 2D NMR (COSY, HSQC) : Resolves overlapping signals, particularly for the cyclobutoxy ring .
- X-ray crystallography : Provides unambiguous confirmation of molecular geometry. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
Q. How can purity and stability be assessed during storage and handling?
- Methodology :
- HPLC/GC-MS : Monitors degradation products (e.g., dealkylation of ether groups).
- Thermogravimetric analysis (TGA) : Assesses thermal stability.
- Light-sensitive storage : Brominated aromatics are prone to photodegradation; store in amber vials under inert gas .
Advanced Research Questions
Q. What computational strategies predict regioselectivity in further functionalization (e.g., cross-coupling reactions)?
- Methodology :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The bromine atom activates the ring for Suzuki-Miyaura coupling, while the cyclobutoxy group may sterically hinder meta positions.
- Molecular docking : Predict interactions with catalysts (e.g., Pd-based systems) to optimize reaction conditions .
Q. How can contradictions in reported reaction yields for similar brominated ethers be resolved?
- Methodology :
- Systematic reproducibility studies : Vary catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄), solvents (polar aprotic vs. ethers), and temperatures.
- In-situ monitoring (ReactIR) : Identifies intermediate species that may affect yield.
- Meta-analysis of literature : Compare datasets using statistical tools to identify outliers or methodological biases .
Q. What role does the cyclobutoxy group play in conformational dynamics (solution vs. solid state)?
- Methodology :
- Variable-temperature NMR : Detects ring puckering or chair-flipping in solution.
- X-ray vs. neutron diffraction : Resolves hydrogen bonding and van der Waals interactions in the solid state. SHELX refinement can model disorder in the cyclobutane ring .
Q. How can this compound serve as a precursor for bioactive molecules or materials?
- Methodology :
- Suzuki coupling : Replace bromine with aryl/heteroaryl groups for drug candidates.
- Photoresponsive materials : The ethoxy group can be functionalized with azobenzene moieties for light-switching applications.
- Coordination chemistry : Test as a ligand for transition metals (e.g., Cu, Pd) in catalysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
